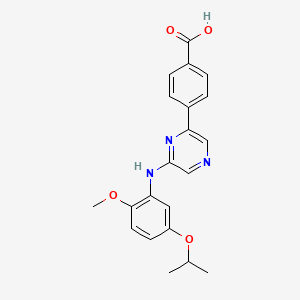
Csnk2A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Csnk2A-IN-1 is a chemical compound known for its inhibitory effects on the protein kinase CSNK2A1, also known as Casein Kinase 2 alpha 1. This kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CSNK2A1 has been linked to several diseases, particularly cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Csnk2A-IN-1 typically involves the preparation of pyrimido[4,5-c]quinoline derivatives. One common method includes the use of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process generally follows standard organic synthesis protocols, ensuring high purity and yield through multiple purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Csnk2A-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimido[4,5-c]quinoline derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Applications De Recherche Scientifique
Csnk2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of CSNK2A1 in various biochemical pathways.
Biology: Helps in understanding the role of CSNK2A1 in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with CSNK2A1 dysregulation.
Industry: Utilized in the development of new drugs targeting CSNK2A1, contributing to pharmaceutical research and development
Mécanisme D'action
Csnk2A-IN-1 exerts its effects by inhibiting the activity of CSNK2A1. This inhibition disrupts the phosphorylation of various substrates involved in critical cellular processes. The molecular targets include proteins such as AKT, STAT3, and TP53, which play significant roles in cell survival, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
CX-4945: Another inhibitor of CSNK2A1, known for its clinical applications in cancer therapy.
CIGB-300: A cell-permeable cyclic peptide that prevents phosphorylation of specific proteins by CSNK2A1.
Uniqueness
Csnk2A-IN-1 is unique due to its specific structural modifications, which enhance its potency and selectivity towards CSNK2A1.
Propriétés
Formule moléculaire |
C21H21N3O4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-[6-(2-methoxy-5-propan-2-yloxyanilino)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26) |
Clé InChI |
YITHRAGTKVMJPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


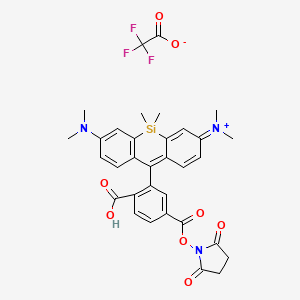

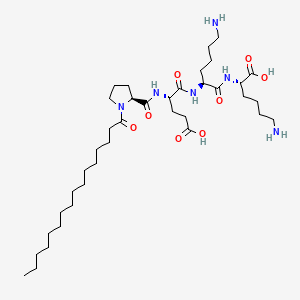
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
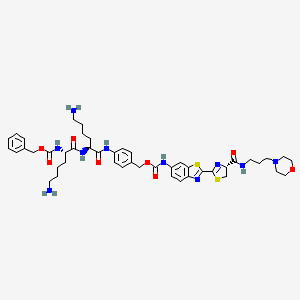
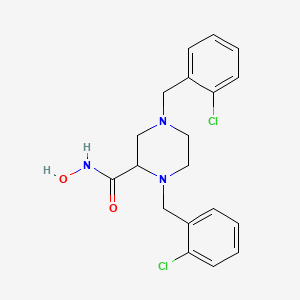
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
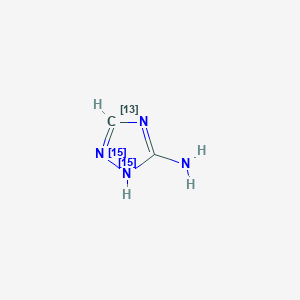
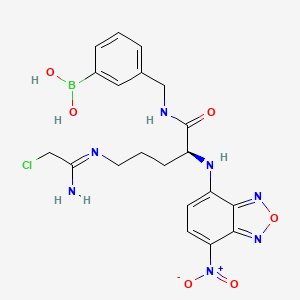
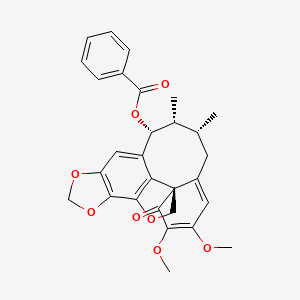
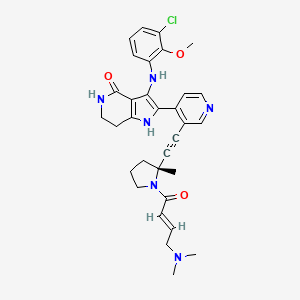
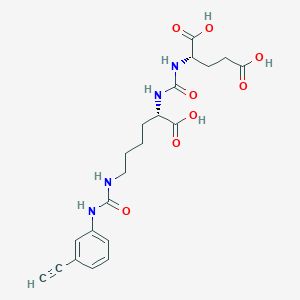
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

